![molecular formula C13H21N5O7S B611936 Zidebactam CAS No. 1436861-97-0](/img/structure/B611936.png)
Zidebactam
Descripción general
Descripción
Zidebactam is a novel drug under investigation in clinical trials . It is classified as a small molecule and is also known by the name WCK 5107 . This compound belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The stereoselective synthesis of Zidebactam involves the preparation of a stable sodium salt . The chiral side chain, N-Boc-®-(-)-piperidinecarboxylic acid ethyl ester, is obtained through chiral splitting .
Molecular Structure Analysis
Zidebactam has a molecular formula of C13H21N5O7S and an average molecular weight of 391.4 . It is a bicyclo-acyl hydrazide non-β-lactam β-lactamase inhibitor .
Chemical Reactions Analysis
Zidebactam has been subjected to various chemical reactions. It has shown degradation in acidic, basic, and oxidative conditions . Four impurities and three degradation products were identified using LC–MS/MS .
Physical And Chemical Properties Analysis
Zidebactam is a solid compound . It has a solubility of 250 mg/mL in DMSO and 50 mg/mL in water .
Aplicaciones Científicas De Investigación
Zidebactam has been identified as a potent "β-lactam enhancer" against Pseudomonas aeruginosa, including multidrug-resistant metallo-β-lactamase-producing strains. It shows specific PBP2 inhibition and does not inhibit VIM-2 metallo-β-lactamase. This makes it a promising approach to treat multidrug-resistant P. aeruginosa infections, bypassing the need for metallo-β-lactamase inhibition (Moyá et al., 2017).
In combination with cefepime (WCK 5222), zidebactam demonstrates potent activities against Enterobacteriaceae and P. aeruginosa producing various clinically relevant β-lactamases, including extended-spectrum β-lactamases (ESBLs), KPCs, AmpC, and metallo-β-lactamases (MBLs), offering treatment options for infections with limited alternatives (Sader et al., 2017).
A Phase 1 study of zidebactam in healthy subjects demonstrated its safety and tolerability. This study provided vital information for further clinical development of zidebactam in treating serious Gram-negative bacterial infections (Bhatia et al., 2016).
The identification of monomethyl sulfate and sulfate impurities in zidebactam has been conducted using LC-MS, highlighting the importance of rigorous quality control and impurity profiling in the development of new drugs (Ahirrao et al., 2019).
Zidebactam and WCK 5153, another β-lactam enhancer, show potent in vitro and in vivo activity against multidrug-resistant Klebsiella pneumoniae, including strains producing metallo-β-lactamases. This indicates their potential as effective treatments for infections caused by these highly resistant pathogens (Moyá et al., 2019).
A study comparing cefepime-zidebactam with other antibacterial agents against Gram-negative bacteria causing pneumonia in US hospitals found that cefepime-zidebactam had potent in vitro activity against these pathogens, suggesting its potential as a therapeutic option for difficult-to-treat infections (Sader et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPXRQPDCXTIO-BBBLOLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zidebactam | |
CAS RN |
1436861-97-0 | |
Record name | Zidebactam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zidebactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13090 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZIDEBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.